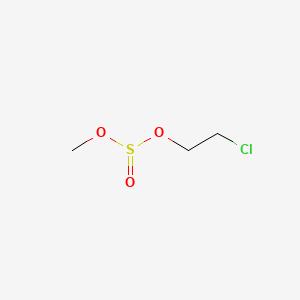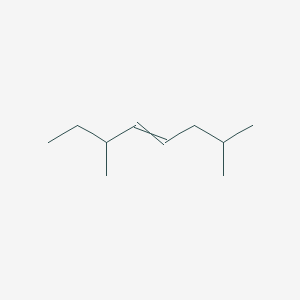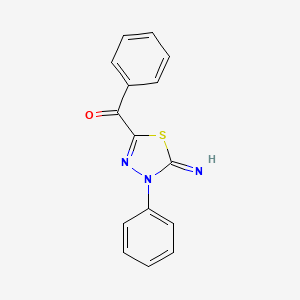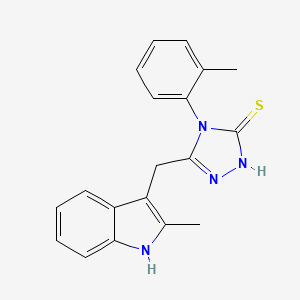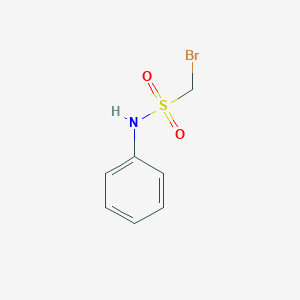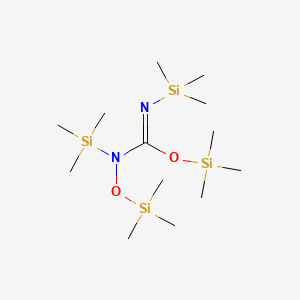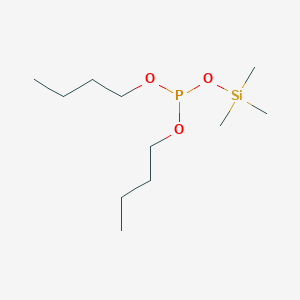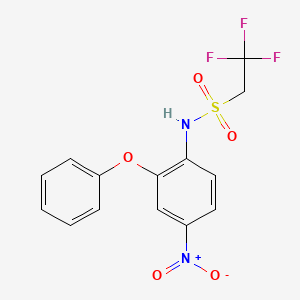
2,2,2-Trifluoro-N-(4-nitro-2-phenoxyphenyl)ethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-(4-nitro-2-phenoxyphenyl)ethane-1-sulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . This particular compound is characterized by the presence of trifluoromethyl, nitro, and phenoxy groups, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 2,2,2-Trifluoro-N-(4-nitro-2-phenoxyphenyl)ethane-1-sulfonamide typically involves multiple steps. One common synthetic route starts with the reaction of aniline with trifluoroacetic anhydride to form a trifluoromethylated intermediate. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonamide group. The final step involves the nitration of the phenoxy group to introduce the nitro functionality .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced technologies to ensure high yield and purity.
Chemical Reactions Analysis
2,2,2-Trifluoro-N-(4-nitro-2-phenoxyphenyl)ethane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The trifluoromethyl group can be reduced to a methyl group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoro-N-(4-nitro-2-phenoxyphenyl)ethane-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(4-nitro-2-phenoxyphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the transition state of peptide hydrolysis. This inhibition can disrupt essential biological processes in microorganisms, leading to their death .
Comparison with Similar Compounds
Similar compounds to 2,2,2-Trifluoro-N-(4-nitro-2-phenoxyphenyl)ethane-1-sulfonamide include:
2,2,2-Trifluoro-N-phenylacetamide: This compound also contains a trifluoromethyl group but lacks the nitro and phenoxy functionalities.
2,2,2-Trifluoroacetophenone: This compound is used in the synthesis of new fluorinated polymers and has different chemical properties compared to the sulfonamide.
The uniqueness of this compound lies in its combination of trifluoromethyl, nitro, and phenoxy groups, which contribute to its distinct chemical and biological activities.
Properties
CAS No. |
55688-20-5 |
|---|---|
Molecular Formula |
C14H11F3N2O5S |
Molecular Weight |
376.31 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(4-nitro-2-phenoxyphenyl)ethanesulfonamide |
InChI |
InChI=1S/C14H11F3N2O5S/c15-14(16,17)9-25(22,23)18-12-7-6-10(19(20)21)8-13(12)24-11-4-2-1-3-5-11/h1-8,18H,9H2 |
InChI Key |
SXHBOEWJFONOEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])NS(=O)(=O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


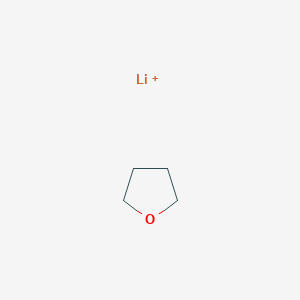

![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile](/img/structure/B14636233.png)

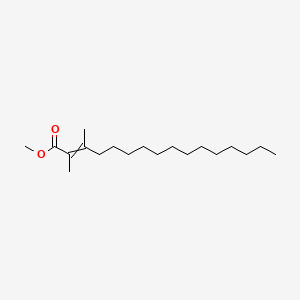

![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
